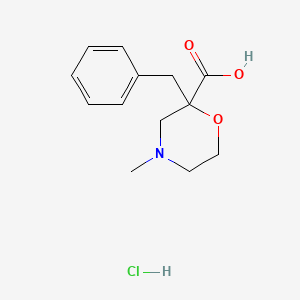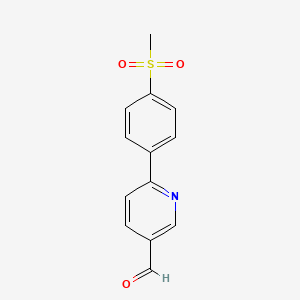
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyd
Übersicht
Beschreibung
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is an organic compound with the molecular formula C13H11NO3S It is a heterocyclic compound that features a pyridine ring substituted with a methanesulfonyl-phenyl group and a carbaldehyde group
Wissenschaftliche Forschungsanwendungen
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the development of biochemical assays and as a probe in biological studies.
Medicine: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
The primary target of the compound 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key players in the inflammatory response.
Pharmacokinetics
The compound was evaluated in vitro for its cox-2 inhibitory activity , suggesting that it has the potential to be absorbed and distributed in the body to exert its effects.
Result of Action
The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these processes.
Biochemische Analyse
Biochemical Properties
6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it has been observed to inhibit certain oxidoreductases, which are crucial for maintaining cellular redox balance .
Cellular Effects
The effects of 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.
Molecular Mechanism
At the molecular level, 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in downstream effects on various cellular processes, including signal transduction and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum, where it can affect protein folding and secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonyl-phenylboronic acid and 3-bromopyridine.
Suzuki Coupling Reaction: The 4-methanesulfonyl-phenylboronic acid is coupled with 3-bromopyridine using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. This reaction forms the 6-(4-methanesulfonyl-phenyl)-pyridine intermediate.
Oxidation: The intermediate is then oxidized using an oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the carbaldehyde group, resulting in the formation of 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(4-Methanesulfonyl-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Methylsulfonyl-phenyl)-pyridine-2-carbaldehyde: Similar structure but with a different position of the carbaldehyde group.
6-(4-Methanesulfonyl-phenyl)-pyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
6-(4-Methanesulfonyl-phenyl)-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is unique due to the presence of both the methanesulfonyl-phenyl group and the carbaldehyde group on the pyridine ring
Eigenschaften
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18(16,17)12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJQVNERGVAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722635 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-68-3 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)
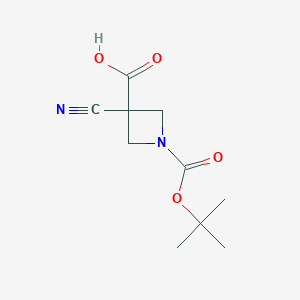
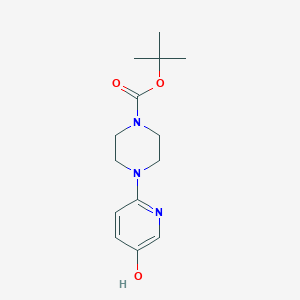
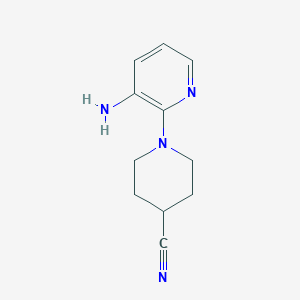
![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)

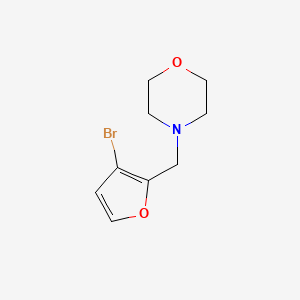
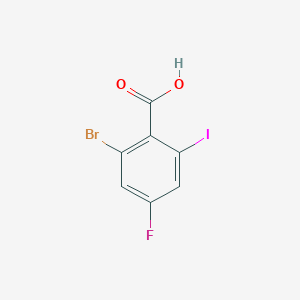

![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)
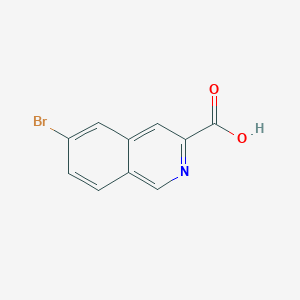
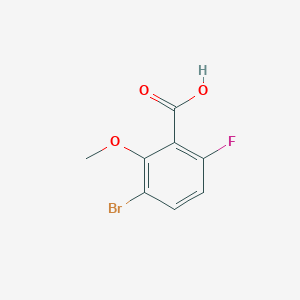
![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)
